molecular formula C23H22N2O3S B11093056 N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11093056
M. Wt: 406.5 g/mol
InChI Key: BBKGAHRUOWFQOA-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the methoxyphenyl and phenylacetamido groups. Common reagents used in these reactions include bromine, sodium hydride, and various catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, compounds similar to N-(4-METHOXYPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE may be investigated for their therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, thiophene derivatives are used in the production of dyes, pigments, and electronic materials. Their aromatic properties make them suitable for use in organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiophene derivatives may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, known for its aromatic properties.

    2-Acetylthiophene: A simple derivative used in organic synthesis.

    Thiophene-2-carboxamide: Another derivative with potential biological activities.

Uniqueness

N-(4-METHOXYPHENYL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-28-17-12-10-16(11-13-17)24-22(27)21-18-8-5-9-19(18)29-23(21)25-20(26)14-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,24,27)(H,25,26)

InChI Key

BBKGAHRUOWFQOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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